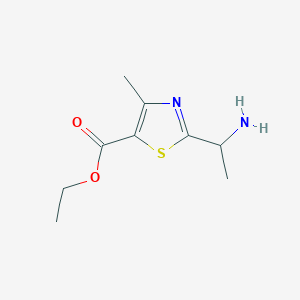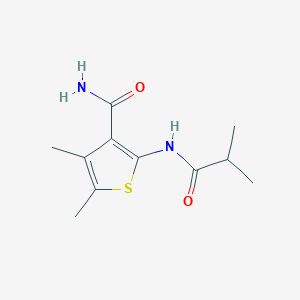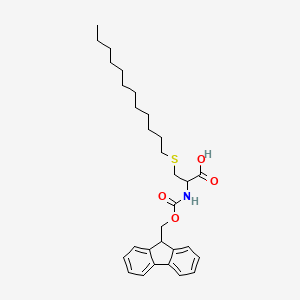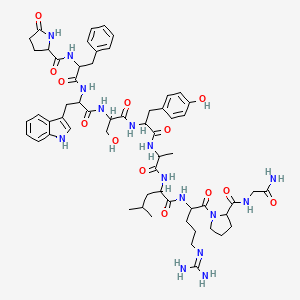![molecular formula C15H24F6N2O4S2 B12317283 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is an ionic liquid compound known for its unique physicochemical properties. It is composed of a 1-methyl-3-octylimidazolium cation and a bis[(trifluoromethyl)sulfonyl]methanide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with lithium bis[(trifluoromethyl)sulfonyl]methanide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction Reactions: It can undergo redox reactions, particularly in electrochemical applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Redox Reactions: Electrochemical cells and appropriate electrolytes are used to facilitate these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Scientific Research Applications
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization
Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and supercapacitors
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is primarily based on its ionic nature. The imidazolium cation and bis[(trifluoromethyl)sulfonyl]methanide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in various applications .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Ethyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Hexyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
Comparison: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is unique due to its longer alkyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications requiring non-polar environments .
Properties
Molecular Formula |
C15H24F6N2O4S2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C12H23N2.C3HF6O4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h10-12H,3-9H2,1-2H3;1H/q+1;-1 |
InChI Key |
NXPDVDJZADEBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)





![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)

![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)

